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(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid Documentation Hub

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  • Product: (4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid
  • CAS: 1704073-37-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Lewis Acidity of Arylboronic Acids: Principles, Measurement, and Applications

An In-depth Technical Guide Authored for Researchers, Scientists, and Drug Development Professionals Abstract Arylboronic acids [ArB(OH)₂] are a cornerstone of modern organic chemistry, renowned for their versatility in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Arylboronic acids [ArB(OH)₂] are a cornerstone of modern organic chemistry, renowned for their versatility in synthesis and their unique molecular recognition capabilities. At the heart of their reactivity lies the inherent Lewis acidity of the boron center. This property, defined by the boron atom's ability to accept a pair of electrons, governs their role in catalysis, the design of advanced chemical sensors, and their application as covalent inhibitors in drug development. This technical guide provides a comprehensive exploration of the Lewis acidity of arylboronic acids, moving from fundamental electronic principles to the practical methodologies for its quantification and its exploitation in cutting-edge applications. We delve into the critical solution-state equilibria, analyze the structural and environmental factors that modulate acidity, and present detailed protocols for experimental characterization. This document serves as an essential resource for professionals seeking to understand and harness the nuanced reactivity of this vital class of organoboron compounds.

The Fundamental Chemistry of the Boron Center: The Origin of Lewis Acidity

An arylboronic acid is an organoboron compound featuring a boron atom bonded to an aryl group and two hydroxyl groups.[1][2] The foundational reason for its Lewis acidity lies in the electronic configuration of the boron atom. In its neutral state, the boron in ArB(OH)₂ is sp² hybridized, resulting in a trigonal planar geometry. This hybridization leaves a vacant 2p orbital perpendicular to the molecular plane, rendering the boron atom electron-deficient and thus, a potent electrophile or Lewis acid.[3]

This electron deficiency drives the equilibrium that defines its acidity in the presence of a Lewis base, most commonly a hydroxide ion in aqueous media. The boron atom accepts a lone pair from the hydroxide, causing a rehybridization from sp² (trigonal planar) to sp³ (tetrahedral) and forming a more stable, anionic boronate complex.[2][4] The favorability of this transformation is the most direct measure of the compound's Lewis acidity.

This equilibrium is quantified by the acidity constant (pKa), which typically falls in a range of 7 to 9 for common arylboronic acids.[1][4] A lower pKa value signifies a stronger Lewis acid, as it indicates a greater propensity to accept a hydroxide ion and form the tetrahedral boronate at a lower pH.

Lewis_Acid_Equilibrium cluster_0 Trigonal Planar Boronic Acid (sp² Hybridized Lewis Acid) cluster_1 Tetrahedral Boronate Complex (sp³ Hybridized) B1 Ar-B(OH)₂ p1 B1->p1 B2 [Ar-B(OH)₃]⁻ p2 p1->p2 + OH⁻ p2->B2 p2->p1 - OH⁻

Figure 1: The fundamental Lewis acid-base equilibrium of an arylboronic acid with a hydroxide ion.

Critical Equilibria in Solution: The Boroxine Conundrum

While the interaction with Lewis bases defines their acidity, the solution-state behavior of arylboronic acids is complicated by a dynamic dehydration equilibrium. Three molecules of a boronic acid can undergo condensation to form a six-membered cyclotrimer known as a boroxine, releasing three molecules of water.[5][6]

3 ArB(OH)₂ ⇌ (ArBO)₃ + 3 H₂O

This process is reversible and highly sensitive to environmental conditions.[7] In anhydrous solvents or under conditions where water is actively removed (e.g., azeotropic distillation), the equilibrium shifts strongly toward the boroxine.[5][8] Conversely, in aqueous media, the equilibrium favors the monomeric boronic acid.[9] The kinetics and mechanism of this interconversion are complex, with water acting as both a reagent in hydrolysis and a catalyst.[10]

The existence of this equilibrium is of paramount importance for researchers. The formation of boroxines can significantly decrease the effective concentration of the active, monomeric Lewis acid, impacting reaction rates and complicating stoichiometric analysis.[10] Therefore, understanding and controlling this equilibrium is crucial for reproducible results in catalysis and sensing applications.

Boroxine_Equilibrium cluster_0 Monomeric Arylboronic Acid cluster_1 Cyclotrimeric Boroxine BA 3 x  Ar-B(OH)₂ p1 BA->p1 BX (ArBO)₃ p2 p1->p2 - 3 H₂O (Dehydration) p2->BX p2->p1 + 3 H₂O (Hydrolysis)

Figure 2: The reversible dehydration equilibrium between arylboronic acid monomers and the corresponding boroxine.

Factors Modulating Lewis Acidity

The Lewis acidity of an arylboronic acid is not a fixed property but is finely tunable through electronic, steric, and solvent effects.

Electronic Effects of Aryl Substituents

The most predictable modulator of Lewis acidity is the electronic nature of substituents on the aryl ring.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, -CF₃, or halogens inductively withdraw electron density from the aromatic ring and, by extension, from the boron center.[11] This increases the boron's electron deficiency, making it a stronger Lewis acid and resulting in a lower pKa.

  • Electron-Donating Groups (EDGs): Substituents like -OCH₃, -CH₃, or -NH₂ donate electron density to the ring, which can partially alleviate the boron's electron deficiency. This makes the compound a weaker Lewis acid and leads to a higher pKa.

This relationship can be quantified using the Hammett equation, which correlates reaction rates or equilibrium constants with substituent parameters (σ). For the dissociation of phenylboronic acids, the Hammett reaction constant (ρ) is approximately 2.1, indicating that the acidity is significantly more sensitive to substituent effects than that of benzoic acids (ρ = 1).[12]

Substituent (para-)pKa (in 25% EtOH)Reference
-OCH₃9.17[12]
-CH₃8.97[12]
-H8.83[12]
-Cl8.35[12]
-CN7.84[12]
-NO₂7.22[12]
Table 1: Representative pKa values for para-substituted phenylboronic acids, demonstrating the strong influence of electronic effects on Lewis acidity.
Steric and Through-Space Effects

Beyond simple electronics, the three-dimensional architecture of the molecule plays a critical role.

  • Steric Hindrance: Bulky substituents in the ortho positions can twist the aryl ring out of plane with the B(OH)₂ group. This disrupts π-conjugation between the ring and the boron's vacant p-orbital, increasing the boron's localized electron deficiency and thus enhancing its Lewis acidity.[8]

  • Through-Space Interactions: In complex systems, such as 2,6-diarylphenylboronic acids, non-covalent interactions like polar-π interactions between the boronic acid/boronate and flanking aromatic rings can significantly stabilize the molecule.[13][14] These through-space effects, combined with differential solvation of the neutral acid versus the charged boronate, can sometimes lead to counterintuitive results where Lewis acidity remains constant despite changes to remote electronic substituents.[13][15]

Solvent Effects

The choice of solvent can have a pronounced impact on the measured acidity. For instance, the pKa of phenylboronic acid is lower (more acidic) in pure water (8.68) compared to a 3:1 water/acetonitrile mixture (9.61).[16] This is attributed to the differential solvation energies of the neutral boronic acid, the hydroxide ion, and the resulting tetrahedral boronate anion.

Quantitative Determination of Lewis Acidity

Accurately quantifying Lewis acidity is essential for rational catalyst design and sensor development. Several robust methods are employed.

UV-Vis Spectrophotometric Titration

This is the most common method for determining the pKa of arylboronic acids.

  • Principle: The trigonal boronic acid (ArB(OH)₂) and the tetrahedral boronate ([ArB(OH)₃]⁻) possess distinct electronic structures and therefore exhibit different UV-Vis absorption spectra. By preparing a series of buffered solutions of the boronic acid across a wide pH range and measuring the absorbance at a wavelength where the two species differ maximally, a sigmoidal titration curve is obtained. The inflection point of this curve corresponds to the pKa.[12]

  • Experimental Protocol: pKa Determination via UV-Vis Spectroscopy

    • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the arylboronic acid in a suitable organic solvent (e.g., DMSO or Methanol) to ensure solubility.

    • Buffer Preparation: Prepare a series of buffer solutions spanning the expected pKa range (e.g., from pH 6 to pH 11) with constant ionic strength.

    • Sample Preparation: For each pH value, add a small, constant volume of the boronic acid stock solution to a cuvette containing the buffer solution to achieve a final concentration in the low micromolar range (e.g., 50-100 µM). Ensure the organic solvent concentration is minimal (<1%) to avoid significant solvent effects.

    • Spectroscopic Measurement: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample at a controlled temperature.

    • Data Analysis: Identify a wavelength with a significant difference in absorbance between the acidic and basic forms. Plot the absorbance at this wavelength against the pH of the solutions.

    • pKa Calculation: Fit the resulting data to the Henderson-Hasselbalch equation or a suitable sigmoidal function. The pH at the midpoint of the transition is the pKa.

pKa_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis prep1 Prepare Boronic Acid Stock Solution (in DMSO) measure1 Mix Stock + Buffer in Cuvette for each pH prep1->measure1 prep2 Prepare Series of Aqueous Buffers (pH 6-11) prep2->measure1 measure2 Equilibrate Temperature measure1->measure2 measure3 Record UV-Vis Spectrum (200-400 nm) measure2->measure3 analysis1 Plot Absorbance vs. pH at a chosen wavelength measure3->analysis1 Extract A(λ) analysis2 Fit Data to Sigmoidal Curve analysis1->analysis2 analysis3 Determine Midpoint analysis2->analysis3 pKa = pH at inflection

Figure 3: Experimental workflow for the determination of arylboronic acid pKa using UV-Vis spectrophotometry.

Other Methods
  • NMR-Based Methods: The Gutmann-Beckett method provides a measure of "effective Lewis acidity" by observing the change in the ³¹P NMR chemical shift of a Lewis base probe, such as triethylphosphine oxide (TEPO), upon complexation with the boronic acid.[12][17] This method is valuable for assessing acidity in non-aqueous environments.

  • Computational Chemistry: Quantum chemical calculations can provide theoretical estimates of Lewis acidity. Methods like calculating the Fluoride Ion Affinity (FIA) or, more reliably, the Ammonia Affinity (AA) can rank the intrinsic Lewis acidity of a series of compounds.[18] While direct pKa prediction remains challenging, these computational tools are invaluable for guiding the design of new molecules.[17]

Applications Driven by Lewis Acidity

The tunable Lewis acidity of arylboronic acids is not merely a chemical curiosity; it is a property that is actively exploited in diverse fields.

A. Lewis Acid Catalysis

Arylboronic acids, particularly those with electron-poor aryl groups, are effective catalysts for a range of organic transformations, often under mild conditions.[8]

  • Amide Bond Formation: A prominent example is the dehydrative coupling of carboxylic acids and amines. The boronic acid catalyst activates the carboxylic acid by forming a reactive acyloxyboronic acid intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond, regenerating the catalyst. The removal of water is critical to drive the reaction forward.[19]

Amidation_Cycle catalyst ArB(OH)₂ intermediate1 Acyloxyboronic Acid Intermediate catalyst->intermediate1 + R¹COOH - H₂O water H₂O rcooh R¹COOH intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 + R²NH₂ rnh2 R²NH₂ intermediate2->catalyst - R¹CONHR² product R¹CONHR² (Amide)

Figure 4: Simplified catalytic cycle for arylboronic acid-catalyzed amidation.

B. Molecular Recognition and Sensing

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the foundation for their extensive use as synthetic receptors for saccharides.[20][21]

  • Principle: When a boronic acid binds to a diol (e.g., glucose), the boron center converts from the neutral, sp²-hybridized state to an anionic, sp³-hybridized boronate ester. This structural and electronic change can be coupled to a reporter molecule, most commonly a fluorophore.

  • Signal Transduction: The binding event can modulate fluorescence through mechanisms like Photoinduced Electron Transfer (PET), Internal Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).[22][23] For example, in a PET sensor, a nitrogen atom adjacent to the boron may quench the fluorescence in the unbound state. Upon saccharide binding, the B-N interaction strengthens, the nitrogen's lone pair is less available, and fluorescence is restored ("turn-on" sensing).[23]

  • Experimental Protocol: Fluorescent Saccharide Binding Assay

    • Preparation: Prepare a stock solution of the fluorescent boronic acid sensor in a suitable solvent (e.g., MeOH) and a series of saccharide stock solutions in an aqueous buffer (e.g., 0.1 M Phosphate, pH 7.4).

    • Titration: In a series of fluorometer cuvettes, mix a constant concentration of the sensor (e.g., 2 µM) with increasing concentrations of a specific saccharide.

    • Incubation: Allow the mixtures to equilibrate for a set time (e.g., 20 minutes) at a controlled temperature.

    • Measurement: Record the fluorescence emission spectrum for each sample using an appropriate excitation wavelength.

    • Analysis: Plot the change in fluorescence intensity against the saccharide concentration to determine the binding constant (Ka) and selectivity.

SensorAnalyteBinding Constant (Ka, M⁻¹)
Sensor AD-Fructose4365
Sensor AD-Glucose110
Sensor BD-Glucose1378
Table 2: Example binding constants for boronic acid-based fluorescent sensors, illustrating selectivity for different saccharides.[24]
Conclusion

The Lewis acidity of arylboronic acids is a defining feature that dictates their chemical personality and utility. Governed by the electron-deficient nature of the sp²-hybridized boron atom, this property is predictably modulated by electronic and steric factors, allowing for the rational design of molecules with tailored reactivity. The dynamic interplay with solution-state equilibria, particularly the formation of boroxines, adds a layer of complexity that requires careful consideration in experimental design. Robust analytical methods, from classic spectrophotometric titrations to modern computational approaches, provide the necessary tools to quantify and understand this acidity. As demonstrated, a deep understanding of these principles is enabling researchers to develop novel Lewis acid catalysts, highly selective chemical sensors, and innovative therapeutics, ensuring that arylboronic acids will remain at the forefront of chemical science and drug development for the foreseeable future.

References
  • Boronic acid - Wikipedia. Wikipedia.
  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Lirias.
  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal.
  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI.
  • Boronic acid - chemeurope.com. ChemEurope.com.
  • A Comprehensive Overview of Boronic Acids & Derivatives. MolecularCloud.
  • pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. ResearchGate.
  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC.
  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC.
  • Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. PMC.
  • The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer.
  • Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. PubMed.
  • pKa values for boronic acids 1-7. ResearchGate.
  • Emergent Organoboron Acid Catalysts. PMC.
  • Chapter 4 Acceptor number of organoboron molecules - quantitative determination of Lewis acidity. ResearchGate.
  • Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides. PMC.
  • Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters.
  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. LOCKSS.
  • The organoboron compounds: their Lewis acidity and catalytic activity. Taylor & Francis Online.
  • Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron. ACS Catalysis.
  • The Boroxine-Boronic Acid Equilibrium. Request PDF on ResearchGate.
  • Arylboronic Acid Deborylation Deuteration via Synergistic Thiol, Lewis Base, and Photoredox Catalysis. Organic Letters.
  • The Lewis Acidity of Methylboronic Acid: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.
  • Periodic Trends and Index of Boron Lewis Acidity. The Journal of Physical Chemistry A.
  • Modulation of Lewis Acidity and Steric Parameters in Cyclic Boronates: Copper-Catalyzed Internal-Selective Borylation of Challenging Terminal Alkynes. ACS Publications.
  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI.
  • Recent development of boronic acid-based fluorescent sensors. RSC Publishing.
  • Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications.
  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal.
  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling with (4-(1-(Cyclopropylamino)ethyl)phenyl)boronic Acid

Executive Summary This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing (4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid . This reagent serves as a critical bui...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing (4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid . This reagent serves as a critical building block for introducing cyclopropyl-amine motifs, common in kinase inhibitors and CNS-active agents.[1]

The presence of a secondary benzylic amine and a boronic acid on the same scaffold presents a unique "amphoteric" challenge.[1] The amine can coordinate to palladium species, poisoning the catalyst, while the benzylic position introduces risks of oxidation or elimination. This guide provides two validated protocols: a Direct Coupling Method (using advanced Buchwald precatalysts) and a Protected Method (using Boc-chemistry) to ensure high yields and reproducibility.[1]

Chemical Profile & Handling

Molecule Characteristics[1][2][3]
  • Compound: (4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid

  • Functional Groups: Boronic acid (Lewis Acid), Secondary Amine (Lewis Base/Nucleophile).[1]

  • State: Likely exists as a zwitterionic internal salt in solid state.[1]

  • Solubility: Poor in non-polar solvents (Hexane, Toluene).[1] Moderate to High in MeOH, DMSO, and aqueous alkaline buffers.[1]

Stability & Storage[1]
  • Hygroscopicity: Boronic acids are prone to dehydration, forming cyclic boroxine anhydrides.[1] This alters stoichiometry.[1]

    • Recommendation: Store at 4°C under Argon.

  • Protodeboronation: The benzylic amine group is electron-donating (via induction), which can slightly activate the ring toward protodeboronation under high temperature/high pH conditions.[1]

    • Mitigation: Avoid prolonged heating >100°C in strong caustic bases (NaOH/KOH).[1]

Critical Challenges & Mechanistic Insights

Catalyst Poisoning (The Amine Problem)

The secondary cyclopropylamine is a competent ligand for Palladium.[1] In standard protocols (e.g.,


), the amine can displace phosphine ligands, forming an inactive Pd-Amine complex.[1] This arrests the catalytic cycle at the oxidative addition or transmetallation stage.[1]
Stereochemical Integrity

The "1-(ethyl)" nomenclature implies a chiral center.[1] If using an enantiopure starting material, standard basic Suzuki conditions (


, 80°C) generally preserve configuration.[1] However, racemization can occur via a benzylic deprotonation/reprotonation mechanism if strong bases (e.g., 

) are used.[1]

Experimental Protocols

Protocol A: Direct Coupling (High-Throughput / Advanced)

Best for: Rapid synthesis, library generation, and when avoiding protection/deprotection steps is desired.[1]

Mechanistic Logic: Utilizes XPhos Pd G2 , a Buchwald precatalyst.[1][2] The bulky biaryl phosphine ligand (XPhos) creates a steric shell around the Pd center, preventing the substrate's secondary amine from binding/poisoning the catalyst.

Materials
  • Boronic Acid: 1.2 – 1.5 equivalents[1]

  • Aryl Halide (R-X): 1.0 equivalent (Prefer Bromide or Iodide)[1]

  • Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) - 2 to 5 mol%

  • Base:

    
     (0.5 M in water) - 3.0 equivalents
    
  • Solvent: THF or 1,4-Dioxane[1]

Step-by-Step Procedure
  • Charge: In a reaction vial equipped with a stir bar, add Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), and XPhos Pd G2 (0.02 mmol).

  • Inert: Seal the vial and purge with Nitrogen/Argon for 3 cycles (Vacuum/Fill).

  • Solvent: Add degassed THF (4 mL) via syringe.

  • Activation: Add degassed 0.5 M aqueous

    
     (6 mL, 3.0 mmol).
    
    • Note: The biphasic system requires vigorous stirring.[1]

  • Reaction: Heat to 60°C (mild) or 80°C (standard) for 4–16 hours. Monitor by LCMS.[1]

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry organic layer over

    
    .[1]
    
  • Purification: Flash chromatography. (Note: The product contains a secondary amine; add 1% Triethylamine or

    
     to the eluent to prevent streaking on silica).[1]
    
Protocol B: Protected Route (Robust / Scale-Up)

Best for: Large-scale synthesis (>10g), difficult electrophiles, or if Protocol A fails.[1]

Mechanistic Logic: Masking the amine with a Boc group (tert-butyloxycarbonyl) eliminates catalyst poisoning and improves solubility in organic solvents.[1]

Step 1: In-Situ Protection (Optional if not pre-protected)
  • Dissolve Boronic Acid in THF/Water (1:1).[1]

  • Add

    
     (1.1 equiv) and 
    
    
    
    (2.0 equiv).[1] Stir at RT for 4 hours.
  • Isolate the N-Boc-Boronic Acid via extraction.[1]

Step 2: Coupling Reaction[1][3][4]
  • Catalyst:

    
     (3 mol%)[1]
    
  • Base:

    
     (2.0 M aq)[1]
    
  • Solvent: 1,4-Dioxane

  • Temp: 90°C

  • Time: 12 hours.

  • Deprotection: Post-coupling, treat the crude material with 4M HCl in Dioxane to reveal the free amine.[1]

Data Visualization & Workflows[1]

Optimization Decision Tree

Use this logic flow to select the correct conditions for your specific electrophile.

OptimizationTree Start Start: Electrophile Selection CheckHalide Is Electrophile a Chloride? Start->CheckHalide CheckAmine Is Boronic Acid Amine Protected? CheckHalide->CheckAmine No (Br/I/OTf) RouteC Advanced: Pd-PEPPSI-IPr (Sterically Hindered Cl) CheckHalide->RouteC Yes (Cl) RouteA Protocol A: XPhos Pd G2 (Direct Coupling) CheckAmine->RouteA No (Free NH) RouteB Protocol B: Pd(dppf)Cl2 (N-Boc Protected) CheckAmine->RouteB Yes (N-Boc)

Caption: Decision matrix for selecting catalyst/protocol based on electrophile type and amine protection status.

Mechanism of Amine Interference vs. Solution

The diagram below illustrates why standard catalysts fail and how bulky ligands solve the problem.

Mechanism cluster_0 Standard Catalyst (Failure Mode) cluster_1 XPhos Pd G2 (Success Mode) Pd_L Pd(PPh3)2 Poisoned Pd-Amine Complex (Inactive) Pd_L->Poisoned Ligand Displacement Substrate R-NH-R' (Amine) Substrate->Poisoned Coordination Pd_XPhos Pd-XPhos (Bulky Ligand) Cycle_OxAdd Oxidative Addition (Ar-Pd-X) Pd_XPhos->Cycle_OxAdd Amine Blocked by Sterics Cycle_Trans Transmetallation (Boron) Cycle_OxAdd->Cycle_Trans Product Coupled Product Cycle_Trans->Product Product->Pd_XPhos Regeneration

Caption: Comparative mechanism showing how bulky ligands (XPhos) prevent amine coordination/poisoning.

Troubleshooting & QC Table

Before deeming a reaction "failed," verify these parameters.

IssueObservationRoot CauseCorrective Action
No Conversion SM remains, no Pd black.Catalyst Poisoning by Amine.[1]Switch to Protocol A (XPhos) or Protect Amine (Protocol B).[1]
Protodeboronation Formation of Ph-H (de-borylated).[1]Base too strong or Temp too high.[1]Switch base to

or

.[1] Lower temp to 60°C.
Homocoupling Ar-Ar dimer detected.[1]Oxidation of Boronic Acid.[1][5][6]Degas solvents thoroughly.[1][7] Ensure inert atmosphere.
Low Solubility Boronic acid floats/clumps.[1]Zwitterionic nature.[1][5]Use DMSO/Water or DMF/Water mixtures.[1]

References

  • Buchwald, S. L., et al. "A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Mesylates, Tosylates, Chlorides, Bromides, and Iodides."[1] Journal of the American Chemical Society, 2008.[1]

    • Relevance: Establishes XPhos as the gold standard for challenging couplings involving amines.
  • Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborates." Journal of Organic Chemistry, 2012.[1]

    • Relevance: Validates the strategy of protecting secondary amines near the reaction center.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling."[1] Chemical Society Reviews, 2014.[1]

    • Relevance: Authoritative review on protodeboronation mechanisms and base selection.[1]

  • Sigma-Aldrich. "XPhos Pd G2 Product Guide & Applications."[1]

    • Relevance: Commercial specifications and handling for the recommended catalyst.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Managing Boronic Acid Instability in Aqueous Solutions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical support and troubleshooting advice for managing the inherent instability of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical support and troubleshooting advice for managing the inherent instability of boronic acids in aqueous solutions. Our goal is to equip you with the foundational knowledge and practical strategies to ensure the integrity and reactivity of your boronic acid compounds throughout your experimental workflows.

Introduction: The Challenge of Aqueous Stability

Boronic acids are a cornerstone of modern organic synthesis and medicinal chemistry, prized for their versatility in Suzuki-Miyaura cross-coupling, carbohydrate sensing, and as pharmacophores in drug design.[1][2][3] However, their utility is often hampered by their instability in aqueous environments.[2][4] Understanding the mechanisms of degradation is the first step toward effective management.

This guide is structured to address the most common challenges encountered in the lab. We will delve into the primary degradation pathways, provide troubleshooting guidance for specific experimental issues, and answer frequently asked questions with scientifically grounded explanations and actionable protocols.

Part 1: Understanding the Instability of Boronic Acids

Q1: What are the primary degradation pathways for boronic acids in aqueous solutions?

A1: Boronic acids are susceptible to two main degradation pathways in aqueous media:

  • Protodeboronation: This is a common decomposition route where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond.[5] This process is often accelerated in the presence of protic solvents like water and can be influenced by pH and the electronic properties of the organic substituent.[5]

  • Oxidation: The electron-deficient nature of the boron atom, with its empty p-orbital, makes boronic acids susceptible to oxidative degradation.[5][6] This is particularly prevalent for aliphatic boronic acids but can also affect aryl- and alkenylboronic acids.[6] The presence of reactive oxygen species (ROS) can lead to the cleavage of the C-B bond, converting the boronic acid into an alcohol and boric acid.[7]

Below is a diagram illustrating these degradation pathways.

Figure 1. Primary Degradation Pathways of Boronic Acids in Aqueous Solutions Boronic_Acid R-B(OH)₂ (Boronic Acid) Protodeboronation Protodeboronation (H₂O, H⁺/OH⁻) Boronic_Acid->Protodeboronation C-B Cleavage Oxidation Oxidation ([O]) Boronic_Acid->Oxidation C-B Cleavage RH R-H (Protodeboronated Product) Protodeboronation->RH Boric_Acid1 B(OH)₃ (Boric Acid) Protodeboronation->Boric_Acid1 ROH R-OH (Oxidized Product) Oxidation->ROH Boric_Acid2 B(OH)₃ (Boric Acid) Oxidation->Boric_Acid2

Caption: Figure 1. Primary Degradation Pathways of Boronic Acids in Aqueous Solutions.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Q2: My boronic acid is degrading during my Suzuki-Miyaura coupling reaction in an aqueous solvent system. What can I do to improve the yield?

A2: Degradation during a Suzuki-Miyaura coupling is a common problem, often due to a combination of factors including the presence of water, base, and heat, which can accelerate both protodeboronation and oxidation.[8] Here are several strategies to troubleshoot this issue:

  • Use a Protecting Group: Converting the boronic acid to a more stable boronate ester is a highly effective strategy.[9]

    • Pinacol Esters (Bpin): These are widely used and generally stable enough for purification, though their formation is reversible in the presence of water.[10][11]

    • N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable to air and moisture, making them ideal for long-term storage and slow-release applications.[4][8] They can be slowly hydrolyzed under basic conditions to release the active boronic acid in situ.[4][8]

    • Potassium Trifluoroborate Salts (R-BF₃K): These salts are often more stable than the corresponding boronic acids and can release the boronic acid under specific conditions.[6][12]

  • Optimize Reaction Conditions:

    • Solvent Choice: While some water is often necessary for the Suzuki-Miyaura reaction, minimizing the amount or using a co-solvent system (e.g., dioxane/water) can reduce degradation.[8]

    • Base Selection: The choice and concentration of the base can impact stability. A weaker base or a phosphate-based buffer might be beneficial.

    • Temperature Control: Running the reaction at the lowest effective temperature can slow down degradation pathways.

  • Inert Atmosphere: To combat oxidation, ensure your reaction is thoroughly deoxygenated by sparging with an inert gas like nitrogen or argon.[9]

The following workflow diagram outlines a decision-making process for troubleshooting a problematic Suzuki-Miyaura coupling.

Figure 2. Troubleshooting Workflow for Unstable Boronic Acids in Suzuki-Miyaura Coupling Start Low Yield in Suzuki-Miyaura Coupling Check_BA_Stability Is the boronic acid known to be unstable? Start->Check_BA_Stability Use_Protecting_Group Consider using a protecting group (MIDA, Bpin, R-BF₃K) Check_BA_Stability->Use_Protecting_Group Yes Optimize_Conditions Optimize Reaction Conditions Check_BA_Stability->Optimize_Conditions No/Unsure Use_Protecting_Group->Optimize_Conditions Solvent Minimize water content or use co-solvents Optimize_Conditions->Solvent Base Screen different bases and concentrations Solvent->Base Temperature Lower reaction temperature Base->Temperature Inert_Atmosphere Ensure rigorous deoxygenation Temperature->Inert_Atmosphere Success Improved Yield Inert_Atmosphere->Success

Caption: Figure 2. Troubleshooting Workflow for Unstable Boronic Acids in Suzuki-Miyaura Coupling.

Q3: I am observing decomposition of my boronic acid during purification by silica gel chromatography. How can I prevent this?

A3: Silica gel is acidic and can promote the hydrolysis of boronic esters or the degradation of sensitive boronic acids.[9] Here are some proven methods to circumvent this issue:

  • Use a Stable Protecting Group: MIDA boronates are known for their high stability on silica gel.[9] Pinacol esters are also generally suitable for column chromatography.[10]

  • Neutralize the Silica Gel: You can neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine, before packing the column.[9]

  • Alternative Purification Methods: Consider other purification techniques such as recrystallization or preparative HPLC with a suitable stationary phase and mobile phase to avoid the acidic environment of silica gel.

Q4: How can I accurately monitor the stability of my boronic acid in an aqueous solution over time?

A4: Accurate monitoring is crucial for understanding the stability profile of your boronic acid. Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for separating the boronic acid from its degradation products. However, care must be taken to avoid on-column hydrolysis. Using columns with low silanol activity and a non-aqueous, aprotic diluent can minimize this issue.[13][14] A method using an Acquity BEH C18 column with 10 mM ammonium acetate and acetonitrile as the mobile phase has been successfully used for a broad range of boronic acids.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to the boronic acid and the appearance of new signals from the degradation products. This is particularly useful for kinetic studies.[2]

Experimental Protocol: General Procedure for Monitoring Hydrolytic Stability by ¹H NMR [2]

  • Sample Preparation: Dissolve a precise amount of the boronic acid (e.g., 10 mg) in a deuterated solvent (e.g., 550 µL of DMSO-d₆).

  • Initiation of Hydrolysis: Add a specific volume of D₂O to the NMR tube to achieve the desired aqueous concentration.

  • Data Acquisition: Immediately acquire a ¹H NMR spectrum (t=0) and continue to acquire spectra at regular intervals.

  • Analysis: Monitor the integration of characteristic proton signals for the starting boronic acid and its degradation products over time to determine the rate of decomposition.

Part 3: Frequently Asked Questions (FAQs)

Q5: What is the effect of pH on boronic acid stability?

A5: The stability of boronic acids is highly pH-dependent.[9] Boronic acids are Lewis acids and exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form in aqueous solution.[3][16] The pKa of this equilibrium is typically between 7 and 9.[1] At a pH above their pKa, the anionic tetrahedral form predominates, which can influence their stability and reactivity.[3][9] The rate of protodeboronation is also significantly affected by the pH of the solution.[5] Therefore, maintaining an optimal and consistent pH is crucial for reproducible results.

Q6: Are there any formulation strategies to improve the stability of boronic acids in aqueous solutions for drug development?

A6: Yes, formulation strategies are critical for developing stable aqueous solutions of boronic acid-containing drugs. A common and effective approach is the formation of reversible covalent complexes with diols or sugars.[1]

  • Complexation with Diols/Sugars: Boronic acids can form stable boronate esters with 1,2- or 1,3-diols, such as mannitol or sorbitol.[17] This complexation can protect the boronic acid from degradation. The resulting boronate ester can then release the active boronic acid upon administration.

The table below summarizes the stability of a model phenylboronic acid under different conditions, highlighting the stabilizing effect of a protecting group.

ConditionPhenylboronic Acid (PBA)Phenylboronic Acid Pinacol Ester (PBA-Bpin)
Aqueous Buffer (pH 7.4) Significant degradation observed within hoursIncreased stability, slow hydrolysis over time
Aqueous Buffer (pH 7.4) + Oxidant (H₂O₂) Rapid degradationSlower degradation compared to unprotected PBA
Anhydrous Organic Solvent Generally stableVery stable

Note: This table provides a qualitative comparison. The actual stability will depend on the specific boronic acid, concentration, temperature, and other components in the solution.

Q7: Can protecting groups be cleaved in situ?

A7: Yes, the in situ cleavage of protecting groups is a key strategy for using unstable boronic acids in reactions.[4] For instance, MIDA boronates can undergo slow hydrolysis under basic conditions, releasing the boronic acid at a controlled rate that matches the catalytic turnover in a cross-coupling reaction.[4][8] This "slow-release" approach minimizes the concentration of the unstable free boronic acid in the reaction mixture at any given time, thereby reducing degradation.[4]

Conclusion

Managing the instability of boronic acids in aqueous solutions requires a multi-faceted approach grounded in a solid understanding of their chemical properties. By carefully considering the degradation pathways and implementing appropriate strategies such as the use of protecting groups, optimization of reaction conditions, and suitable formulation techniques, researchers can harness the full potential of these valuable compounds. This guide serves as a starting point for troubleshooting common issues, and we encourage you to consult the cited literature for more detailed information.

References

  • Protecting Groups for Boronic Acids. Chem-Station Int. Ed. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

  • A Strategy for Improving the Efficiency of Boronic Acid Catalysis in the Synthesis of Amides. Wiley Online Library. [Link]

  • Boron Chemistry: An Overview. ACS Symposium Series. [Link]

  • Boronic acid - Wikipedia. Wikipedia. [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]

  • Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. PubMed. [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • Boronic acids protecting groups with standard deprotecting conditions. ResearchGate. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PMC. [Link]

  • Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. PubMed. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Formulation of boronic acid compounds.
  • Emergent Organoboron Acid Catalysts. PMC. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ResearchGate. [Link]

  • A Water-Stable Boronate Ester Cage. PMC. [Link]

  • Boronic acid catalysis. Chemical Society Reviews. [Link]

  • Boron-Based Lewis Acid Catalysis: Challenges and Perspectives. MDPI. [Link]

  • The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Chemical Research. [Link]

  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. [Link]

  • Designing Functional and Responsive Molecules with Boronic Acids. PMC. [Link]

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions

Welcome to our dedicated technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common ex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the intricate mechanisms of these powerful synthetic tools. Our aim is to empower you with the knowledge to not only fix a reaction that has gone awry but to also proactively design more robust and successful cross-coupling strategies.

Part 1: General Troubleshooting for Common Issues

This section addresses overarching problems that can plague any palladium-catalyzed cross-coupling reaction, irrespective of the specific named reaction.

Issue 1: Low to No Product Yield

Q1: My cross-coupling reaction shows little to no formation of the desired product. Where do I begin troubleshooting?

A1: A low or non-existent yield is one of the most frequent hurdles in cross-coupling chemistry. A systematic evaluation of your reaction parameters is the most effective approach. Before delving into more complex variables, start with the fundamentals:

  • Reagent Integrity: The purity and stability of your starting materials are paramount. Ensure your aryl halide (or triflate), organometallic partner (e.g., boronic acid, organotin, etc.), base, and solvent are of high purity and, where necessary, anhydrous.[1][2] Moisture and oxygen are notorious for impeding these reactions.[1][2] Solvents should be freshly distilled or from a reliable commercial source.

  • Catalyst Activity and Activation: The heart of the reaction is the palladium catalyst. Many modern protocols utilize stable Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species.[1][3][4] This activation step is a delicate interplay between the base, ligand, solvent, and temperature.[3][4] Inefficient activation leads to a low concentration of the active catalyst, thereby stalling the catalytic cycle.[3] The use of well-defined precatalysts can often mitigate issues related to in situ catalyst formation.[3][5]

  • Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which converts it to an inactive Pd(II) species.[2][3] This is a common reason for reactions to fail, especially those requiring prolonged heating.[3] It is crucial to thoroughly degas all reagents and the reaction vessel and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[1][2]

Q2: I've confirmed my reagents are pure and my setup is inert, but the yield is still poor. What are the next steps?

A2: If the initial checks do not resolve the issue, a more nuanced optimization of the reaction conditions is necessary. The interplay between the ligand, base, and solvent is critical and often substrate-dependent.

  • Ligand Selection: The ligand plays a multifaceted role in stabilizing the palladium center, influencing its reactivity, and facilitating the key steps of the catalytic cycle.[6] For challenging substrates, such as sterically hindered partners or electron-rich aryl chlorides, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can dramatically enhance catalytic activity.[6] These ligands promote the crucial oxidative addition step by stabilizing the low-coordinate palladium species.[6]

  • Base Selection: The choice of base is not trivial; it can significantly impact the reaction rate and outcome.[6][7] The base is required to activate the organometallic partner in Suzuki couplings or to neutralize the acid generated in Heck reactions.[7][8] However, a base that is too strong can lead to undesired side reactions or degradation of sensitive functional groups.[9] Conversely, a base that is too weak may not be effective in promoting the desired transformation. A screening of different bases (e.g., carbonates, phosphates, alkoxides) is often a worthwhile endeavor.

  • Solvent Effects: The solvent can influence catalyst solubility, stability, and reactivity.[10][11][12] For instance, in Suzuki-Miyaura couplings of chloroaryl triflates, polar aprotic solvents like acetonitrile or DMF can alter the reaction's selectivity compared to nonpolar solvents like THF or toluene.[10] This is attributed to the ability of polar solvents to stabilize anionic transition states during oxidative addition.[10]

Below is a workflow to guide your troubleshooting process for low-yield reactions:

Troubleshooting workflow for low-yield cross-coupling reactions.
Issue 2: Catalyst Deactivation and Side Reactions

Q3: My reaction starts but then stalls, or I observe the formation of palladium black. What is happening?

A3: A stalling reaction is often a sign of catalyst deactivation. The formation of palladium black, which is finely divided metallic palladium, is a visual confirmation of catalyst aggregation and precipitation from the reaction mixture.[3] Several factors can contribute to this:

  • Oxidative Deactivation: As previously mentioned, exposure to oxygen can oxidize the active Pd(0) catalyst.[3]

  • Ligand Degradation: Phosphine ligands, especially at elevated temperatures, can be susceptible to oxidation or other degradation pathways.[3] This leaves the palladium center coordinatively unsaturated and prone to aggregation.

  • Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to the formation of palladium nanoparticles and ultimately palladium black. Conversely, an excess of certain ligands can sometimes inhibit the reaction.

  • High Temperature or Concentration: Excessive heat or high concentrations of reactants can accelerate catalyst decomposition pathways.[3]

To mitigate catalyst deactivation, consider the following:

  • Rigorous Degassing: Ensure all solvents and reagents are thoroughly deoxygenated.

  • Ligand Choice: Employ more robust ligands that are less prone to degradation at the required reaction temperature.

  • Temperature Control: Avoid excessive heating. If a reaction is sluggish, consider a more active catalyst system rather than simply increasing the temperature.

  • Use of Precatalysts: Modern precatalysts are designed for controlled and efficient generation of the active catalytic species, which can minimize the formation of inactive palladium species.[5]

Q4: I am observing significant amounts of side products, such as homocoupling of my organometallic reagent or hydrodehalogenation of my aryl halide. How can I suppress these?

A4: The formation of side products is a common challenge that can significantly reduce the yield of the desired product.

  • Homocoupling: This side reaction is particularly prevalent in Suzuki-Miyaura couplings and is often caused by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[2] Rigorous degassing is the primary solution.[2] Using a Pd(0) source directly, such as Pd(PPh₃)₄, can also help, as the in situ reduction of a Pd(II) precatalyst can sometimes consume the organoboron reagent and lead to homocoupling.[2]

  • Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene and is a common side reaction in Buchwald-Hartwig aminations, especially when using primary amines.[9] The mechanism often involves a β-hydride elimination from a palladium-amide intermediate.[9] To minimize this, one can screen different ligands and reaction conditions to favor the desired C-N bond formation over the reduction pathway.[9]

The general catalytic cycle for palladium-catalyzed cross-coupling reactions is depicted below. Understanding this cycle is key to diagnosing issues in your reactions.

Catalytic_Cycle Pd0 Pd(0)Ln PdII_1 R1-Pd(II)-X(Ln) Pd0->PdII_1 Oxidative Addition (R1-X) PdII_2 R1-Pd(II)-R2(Ln) PdII_1->PdII_2 Transmetalation (R2-M) PdII_2->Pd0 Reductive Elimination Product R1-R2 PdII_2->Product

The general catalytic cycle for palladium-catalyzed cross-coupling.

Part 2: Specific Troubleshooting for Named Reactions

While the general principles outlined above are broadly applicable, each named cross-coupling reaction has its own nuances and common pitfalls.

Suzuki-Miyaura Coupling

Q5: My Suzuki-Miyaura coupling is sluggish, even with degassing and pure reagents. What specific parameters should I investigate?

A5: For sluggish Suzuki-Miyaura couplings, the issue often lies with the boronic acid partner or the choice of base.

  • Boronic Acid Stability: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or oxidation under the reaction conditions.[6] Using boronic esters can sometimes improve stability.[6]

  • Base and Solvent Combination: The base is crucial for activating the boronic acid for transmetalation.[7][13] The effectiveness of the base is often dependent on the solvent. For example, aqueous or biphasic solvent systems can enhance the efficacy of inorganic bases like potassium carbonate.[6] For base-sensitive substrates, weaker bases like cesium carbonate or potassium phosphate may be necessary.[9][13]

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄Common and effective precatalysts.[6]
Ligands PPh₃, P(tBu)₃, SPhos, XPhosA range from simple to highly active biaryl phosphines for challenging substrates.[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Choice depends on substrate sensitivity and solvent system.[9][13]
Solvent Toluene, Dioxane, THF, DMFSolvent polarity can influence selectivity and reaction rate.[10]
Buchwald-Hartwig Amination

Q6: I am attempting a Buchwald-Hartwig amination with an aryl chloride, but the reaction is not proceeding. What should I consider?

A6: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in Buchwald-Hartwig aminations due to the strength of the C-Cl bond, which makes oxidative addition more difficult.[14]

  • Specialized Ligands: To overcome this challenge, the use of bulky, electron-rich phosphine ligands is often essential.[6] Ligands such as BrettPhos, XPhos, and DavePhos have been specifically designed to facilitate the coupling of aryl chlorides.[6]

  • Stronger Base: A stronger base, such as sodium tert-butoxide (NaOtBu), is often required to deprotonate the amine and facilitate the reaction.[9] However, be mindful of potential substrate incompatibility with strong bases.[9]

  • Catalyst Poisoning: Certain functional groups, such as azo groups, can poison the palladium catalyst.[9] If your substrate contains such functionalities, a higher catalyst loading or a more robust catalyst system may be necessary.

Q7: I am observing hydrodehalogenation as a major side product in my Buchwald-Hartwig reaction. How can I prevent this?

A7: As mentioned earlier, hydrodehalogenation is a common side reaction, particularly with primary amines.[9] This occurs via β-hydride elimination from a palladium-amide intermediate.[9] To suppress this, consider the following:

  • Ligand Modification: Screening different ligands can alter the steric and electronic environment around the palladium center, potentially disfavoring the β-hydride elimination pathway.

  • Reaction Conditions: Adjusting the temperature and reaction time can also influence the relative rates of the desired C-N bond formation and the undesired reduction.

Heck Reaction

Q8: In my Heck reaction, I am getting a mixture of regioisomers. How can I control the regioselectivity?

A8: The regioselectivity of the Heck reaction is influenced by the substrate and the reaction conditions.[6]

  • Substrate Control: Typically, with terminal olefins, the aryl group adds to the terminal position to form the thermodynamically more stable internal olefin product.[6] However, bulky substituents or electron-withdrawing groups on the olefin can alter this preference.[6]

  • Base and Ligand Effects: The choice of base and ligand can also influence the regioselectivity of the reaction.[6] A systematic screening of these parameters may be necessary to achieve the desired outcome.

ReactionCommon ChallengeKey Troubleshooting Strategy
Suzuki-Miyaura Sluggish reactionOptimize base/solvent combination; consider boronic ester.[6][7][13]
Buchwald-Hartwig Unreactive aryl chloridesUse bulky, electron-rich ligands (e.g., XPhos).[6][14]
Heck Poor regioselectivityScreen ligands and bases; consider substrate electronic and steric effects.[6]
Sonogashira Homocoupling of alkyneUse copper-free conditions or rigorously exclude oxygen.[6]
Stille Tin byproduct removalEmploy specific workup procedures or fluorous-tagged reagents.

Part 3: Experimental Protocols

General Protocol for a Small-Scale Test Reaction:

  • To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (0.1 mmol, 1.0 equiv), the organometallic coupling partner (0.12 mmol, 1.2 equiv), and the base (0.2 mmol, 2.0 equiv).

  • Add the palladium precatalyst (0.002 mmol, 2 mol %) and the ligand (0.004 mmol, 4 mol %).

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Add the degassed solvent (1.0 mL) via syringe.

  • Place the vial in a preheated oil bath or heating block at the desired temperature.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

Note: This is a general starting point. The specific amounts of reagents, catalyst, ligand, and the choice of solvent and temperature will need to be optimized for each specific reaction.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (n.d.).
  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Cross-Coupling - Benchchem. (n.d.).
  • "troubleshooting guide for Buchwald-Hartwig amination of aryl halides" - Benchchem. (n.d.).
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. (n.d.).
  • Cross-Coupling Reactions Guide. (n.d.).
  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019, April 8).
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.).
  • Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. (n.d.).
  • (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019) | James Sherwood | 237 Citations - SciSpace. (n.d.).
  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2).
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. (n.d.).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.).
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (n.d.).
  • Role of palladium catalyst in cross-coupling reactions. (2025, September 4).
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (2025, January 22).
  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (n.d.).
  • Palladium Catalysts for Cross-Coupling Reactions - Aure Chemical. (n.d.).
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6).
  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.).
  • Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich. (n.d.).
  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23).
  • Heck Reaction—State of the Art - MDPI. (n.d.).
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018, April 4).
  • Heck reaction - Wikipedia. (n.d.).
  • Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group. (2025, November 12).
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25).
  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024, January 12).
  • Heck Reaction - Chemistry LibreTexts. (2023, June 30).
  • The Stille Reaction - Chem 115 Myers. (n.d.).
  • The Mechanisms of the Stille Reaction - University of Windsor. (n.d.).
  • Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. (n.d.).
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Heck Reaction - Organic Chemistry Portal. (n.d.).
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021, March 20).
  • Stille Coupling - Chemistry LibreTexts. (2023, June 30).
  • Stille Coupling - Organic Chemistry Portal. (n.d.).
  • Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.).
  • Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions - YouTube. (2019, January 6).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. (2025, August 9).
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (n.d.).

Sources

Troubleshooting

Technical Support Center: On-Column Hydrolysis of Boronate Esters During HPLC Analysis

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the HPLC analysis of boronate esters. This guide provides in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the HPLC analysis of boronate esters. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the on-column hydrolysis of these versatile yet sensitive compounds. Our goal is to equip you with the scientific understanding and practical solutions needed to ensure the accuracy and integrity of your analytical data.

Troubleshooting Guide: Diagnosing and Solving On-Column Hydrolysis

This section is designed to help you identify and resolve issues related to the degradation of boronate esters during HPLC analysis.

Q1: I'm observing a new, earlier-eluting peak in my chromatogram that grows over time. What is happening?

A1: This is a classic symptom of on-column hydrolysis. Boronate esters, particularly common ones like pinacol esters, can react with water in the mobile phase.[1][2][3] This reaction cleaves the ester bond, resulting in the formation of the corresponding boronic acid and the diol (e.g., pinacol).

The newly formed boronic acid is typically more polar than the parent boronate ester. In reversed-phase HPLC (RP-HPLC), more polar compounds interact less with the nonpolar stationary phase, causing them to travel through the column faster and elute earlier. The increase in the area of this new peak over time, especially with repeated injections from the same vial, indicates that the degradation is ongoing.

To confirm this, you can prepare your sample in a completely aprotic diluent like 100% acetonitrile (ACN) or tetrahydrofuran (THF) to prevent premature hydrolysis before injection.[2][4]

Q2: How can I definitively confirm that the unexpected peak is the boronic acid hydrolysis product?

A2: There are two primary methods for confirmation:

  • Peak Tracking with a Standard: If a reference standard of the corresponding boronic acid is available, inject a solution of this standard. If its retention time matches that of the unexpected peak in your sample chromatogram, this provides strong evidence that the peak is indeed the boronic acid. Spiking your sample with the boronic acid standard should result in an increase in the area of the suspect peak without the appearance of a new peak.

  • Mass Spectrometry (LC-MS) Analysis: The most definitive method is to use an HPLC system coupled with a mass spectrometer. By analyzing the mass-to-charge ratio (m/z) of the species eluting at the retention time of the unexpected peak, you can confirm its molecular weight and match it to that of the expected boronic acid.

Q3: What are the key experimental factors that promote on-column hydrolysis of boronate esters?

A3: Several factors can influence the rate of on-column hydrolysis. Understanding these is the first step toward mitigating the issue:

  • Mobile Phase pH and Composition: The pH of the mobile phase is a critical factor. Acidic conditions, often employed to improve peak shape, can catalyze the hydrolysis of boronate esters. For instance, the presence of formic acid in the mobile phase has been shown to increase hydrolysis on certain stationary phases.[5][1] Conversely, highly basic mobile phases (e.g., pH 12.4) have been used in some cases to stabilize specific reactive pinacolboronate esters.[6][7]

  • Stationary Phase: The type of stationary phase has a significant impact on hydrolysis.[1] Columns with high residual silanol activity can contribute to the degradation.[1] These acidic silanol groups on the silica surface can act as catalytic sites for hydrolysis.[8]

  • Sample Diluent: The composition of the sample diluent is crucial. Preparing samples in diluents containing water or protic solvents like methanol can cause significant hydrolysis even before the sample is injected.[5][2]

  • Column Temperature: While often a minor factor, higher column temperatures can increase the rate of chemical reactions, including hydrolysis.[5][1][4]

Q4: My analytical method requires an acidic mobile phase for good chromatography. What steps can I take to minimize on-column hydrolysis?

A4: Balancing the need for good peak shape with the stability of the boronate ester is a common challenge. Here are several strategies to minimize hydrolysis under acidic conditions:

  • Optimize the Stationary Phase: This is often the most effective solution. Select a column with low silanol activity.[4] Columns with hybrid particle technology (e.g., Waters XTerra MS C18) or those with advanced end-capping have been shown to significantly reduce on-column hydrolysis compared to traditional silica-based columns.[5][1]

  • Adjust Mobile Phase Modifier: If possible, operate at the highest pH that still provides acceptable chromatography. Even small increases in pH can sometimes reduce the rate of hydrolysis. Consider using a mobile phase with no pH modifier if chromatographic performance is adequate.[1][9]

  • Lower the Column Temperature: Reducing the column temperature can slow the kinetics of the hydrolysis reaction.[4] Evaluate temperatures between 15°C and 35°C to find a balance between efficiency and stability.[5]

  • Use Aprotic Solvents: For both the sample diluent and the organic portion of the mobile phase, prefer aprotic solvents like acetonitrile (ACN) over protic solvents like methanol.[5][2][6][7] This minimizes the presence of protic species that can participate in the hydrolysis reaction.

  • Increase Flow Rate/Use a Shorter Column: Reducing the residence time of the analyte on the column can limit the extent of hydrolysis. This can be achieved by increasing the flow rate or using a shorter column, though this may require re-optimization of the gradient.

Frequently Asked Questions (FAQs)

Q: What is a boronate ester, and why is it susceptible to hydrolysis?

A: A boronate ester is a chemical compound containing a boron atom bonded to two oxygen atoms, which are typically part of a diol. This structure makes the boron atom electron-deficient and thus a Lewis acid, rendering it susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, breaks the B-O bonds of the ester, yielding a boronic acid and the corresponding diol.

Hydrolysis_Mechanism Boronate_Ester R-B(OR')₂ (Boronate Ester) Boronic_Acid R-B(OH)₂ (Boronic Acid) Boronate_Ester->Boronic_Acid Hydrolysis Diol 2 R'OH (Diol) Water H₂O (Water)

Q: Can the structure of the boronate ester itself influence its stability?

A: Yes, absolutely. The stability of a boronate ester is highly dependent on its structure. For example, pinacol esters are generally more stable than esters derived from simpler diols due to steric hindrance around the boron atom. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable under a wide range of conditions due to a strong intramolecular bond between the nitrogen and boron atoms.[10]

Q: Is it possible to completely prevent on-column hydrolysis?

A: In reversed-phase HPLC, where water is an inherent component of the mobile phase, completely preventing hydrolysis can be challenging. However, through careful method development, it is almost always possible to minimize hydrolysis to a negligible level, ensuring accurate and precise quantification of the boronate ester.[1] In some cases, alternative techniques like Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a high percentage of organic solvent, can be employed to effectively prevent on-column hydrolysis.[7][11]

Experimental Protocols & Data

Protocol: Method Development Strategy to Minimize On-Column Hydrolysis

This protocol outlines a systematic approach to developing a robust HPLC method for boronate esters.

  • Sample Preparation:

    • Dissolve the boronate ester sample in an aprotic solvent such as 100% acetonitrile (ACN) or tetrahydrofuran (THF) to create a stock solution.[4]

    • Prepare working solutions by diluting the stock with the initial mobile phase composition or 100% ACN. Avoid aqueous diluents.[2]

  • Initial Screening (Column and Mobile Phase):

    • Column Selection: Screen at least two columns: a conventional C18 silica column and a column known for low silanol activity (e.g., a hybrid particle column like Waters XTerra MS C18 or a column with advanced end-capping).[1]

    • Mobile Phase Screening:

      • Mobile Phase A: Water

      • Mobile Phase B: Acetonitrile

      • Test two conditions:

        • No additive (neutral pH)

        • 0.1% Formic Acid in both Mobile Phase A and B

    • Gradient: A generic scouting gradient (e.g., 5% to 95% B in 10 minutes) can be used.

    • Temperature: Start at a moderate temperature, such as 30°C.

  • Analysis and Optimization:

    • Inject the sample under all four initial conditions (2 columns x 2 mobile phases).

    • Calculate the percent hydrolysis for each run by comparing the peak area of the boronic acid to the total area of the ester and acid peaks.

    • Identify the column and mobile phase condition that yields the lowest hydrolysis.

    • If hydrolysis is still significant, proceed with optimization on the best-performing column.

  • Optimization Steps:

    • Temperature: Evaluate the effect of a lower temperature (e.g., 20°C) on the hydrolysis rate.

    • Flow Rate: If necessary, increase the flow rate to reduce the analysis time and on-column residence time.

    • Fine-tune Gradient: Optimize the gradient to ensure good resolution between the boronate ester, its hydrolysis product, and any other impurities.

// Troubleshooting Paths change_column [label="Switch to Low-Silanol/\nHybrid Column", fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize_mp [label="Optimize Mobile Phase\n(Increase pH / Remove Acid)"]; lower_temp [label="Lower Column Temperature"]; use_aprotic [label="Use Aprotic Diluent/Solvent\n(e.g., ACN)"];

check_again [label="Re-evaluate Hydrolysis", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Method Optimized\n(Hydrolysis Minimized)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; other_issue [label="Investigate Other\nDegradation Pathways", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

start -> confirm; confirm -> is_hydrolysis; is_hydrolysis -> change_column [label="Yes"]; is_hydrolysis -> other_issue [label="No"];

change_column -> optimize_mp; optimize_mp -> lower_temp; lower_temp -> use_aprotic; use_aprotic -> check_again;

check_again -> success [label="< 1% Hydrolysis"]; check_again -> change_column [label="> 1% Hydrolysis\n(Iterate)"]; } dot Caption: A workflow for troubleshooting the on-column hydrolysis of boronate esters.

Data Summary: Impact of HPLC Parameters on Hydrolysis

The following table summarizes the typical effects of various parameters on the on-column hydrolysis of a model pinacol boronate ester. The values are illustrative but based on published findings.[1]

ParameterCondition A% Hydrolysis (A)Condition B% Hydrolysis (B)Key Takeaway
Stationary Phase Standard Silica C185.2%Hybrid Particle C180.5%The choice of stationary phase is a primary factor in controlling hydrolysis.
Mobile Phase pH 0.1% Formic Acid4.8%No pH Modifier1.1%Acidic modifiers can significantly increase the rate of hydrolysis.
Temperature 35°C1.5%15°C0.8%Lowering the temperature can have a minor but beneficial effect.
Sample Diluent 50:50 ACN:Water>10% (pre-injection)100% ACN<0.1% (pre-injection)An aprotic diluent is essential to prevent hydrolysis before analysis.

References

  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Journal of Liquid Chromatography & Related Technologies, 37(8), 1093-1105. [Link]

  • ResearchGate. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

  • Wahab, M. F. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University. [Link]

  • Qiu, F., Norwood, D. L., & Zeng, K. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 66, 219-225. [Link]

  • Taylor & Francis Online. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067-1073. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 130(48), 16477-16486. [Link]

  • Taylor & Francis Online. (2014). Full article: ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]

  • ResearchGate. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]

  • Semantic Scholar. (n.d.). Internal and external catalysis in boronic ester networks. [Link]

  • ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • Semantic Scholar. (n.d.). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • ResearchGate. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

  • Royal Society of Chemistry. (2021). Materials Chemistry A. [Link]

  • ACS Publications. (2020). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. [Link]

  • ResearchGate. (n.d.). HPLC Troubleshooting Guide. [Link]

  • MicroSolv Technology Corporation. (n.d.). On‑Column Hydrolysis in HPLC: Causes, Evidence, and How Cogent TYPE‑C™ Columns Reduce It. [Link]

  • PubMed. (2022). Rapid and Economical Chemoselective Metabolomics Using Boronate Ester Formation on a Monolithic Substrate. [Link]

  • PubMed. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. [Link]

  • Reddit. (2022). Trouble purifying my boronate ester compound. [Link]

  • Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • International Labmate. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. [Link]

  • ACS Publications. (2024). A Water-Stable Boronate Ester Cage. [Link]

  • Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]

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